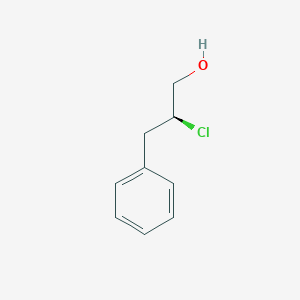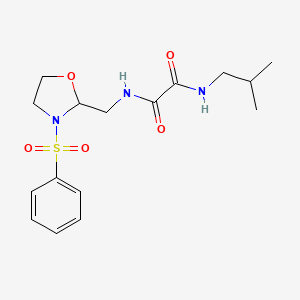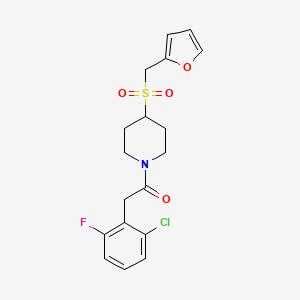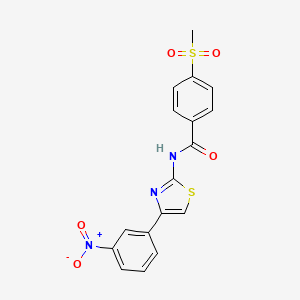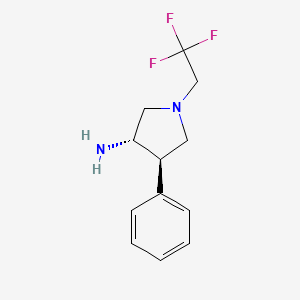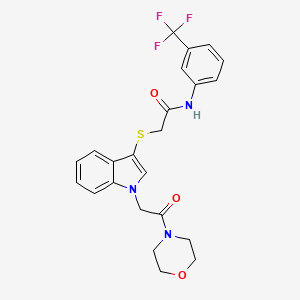
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is an intriguing compound characterized by its indole structure linked with a morpholine ring and a trifluoromethyl group. The incorporation of sulfur and nitrogen atoms introduces a range of potential chemical reactivities and biological activities. This compound's unique configuration makes it of significant interest in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole nucleus can be synthesized via Fischer indole synthesis, utilizing phenylhydrazine and a carbonyl compound under acidic conditions.
Thioether Formation:
Acetamide Formation: The acetamide moiety is formed by acylation of the thioindole intermediate with 3-(trifluoromethyl)aniline.
Morpholine Introduction: Finally, the morpholino group is introduced via nucleophilic substitution, utilizing a haloacetamide derivative under basic conditions.
Industrial Production Methods
For industrial-scale production, these steps are optimized to ensure high yield and purity:
Catalysts and Solvents: Use of efficient catalysts and high-purity solvents to ensure consistent results.
Process Optimization: Continuous flow chemistry to maintain consistent reaction conditions and scalability.
Purification: Advanced purification techniques like recrystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, particularly at the sulfur and nitrogen sites.
Reduction: Reductive cleavage of the thioether bond is possible under strong reducing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are feasible at various positions on the indole and aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride for reductive processes.
Substitution: Halogenated derivatives and bases like sodium hydride or potassium carbonate for nucleophilic substitutions.
Major Products
The reactions typically yield:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or amines.
Substitution Products: Varied functionalized indoles and acetamides depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing reactivity and selectivity.
Material Science: Its structural rigidity and electronic properties make it useful in designing new materials.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes due to its structural mimicry of natural substrates.
Receptor Binding: Binds to particular biological receptors, influencing cellular responses.
Medicine
Drug Development: Its unique structure is explored for developing new therapeutic agents, particularly for targeting cancer and neurological disorders.
Industry
Dyes and Pigments: The compound's chromophoric properties make it valuable in dye and pigment industries.
Polymers: Used as a monomer or additive in producing specialized polymers with enhanced properties.
Mecanismo De Acción
The compound exerts its effects primarily through:
Molecular Targets: It targets specific enzymes and receptors, modulating their activity.
Pathways: Involves pathways related to cellular metabolism and signaling, influencing biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-((1-phenyl-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
2-((1-(2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to its analogs, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide stands out due to:
Morpholino Ring: Introducing enhanced solubility and reactivity.
Trifluoromethyl Group: Contributing to its high lipophilicity and metabolic stability.
This compound's distinctive structure and properties make it a valuable asset in scientific research and industrial applications.
Propiedades
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S/c24-23(25,26)16-4-3-5-17(12-16)27-21(30)15-33-20-13-29(19-7-2-1-6-18(19)20)14-22(31)28-8-10-32-11-9-28/h1-7,12-13H,8-11,14-15H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFUSIKSMGKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
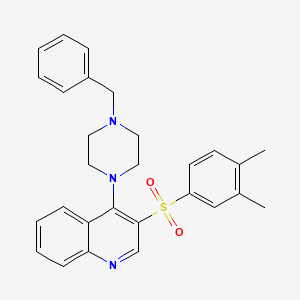
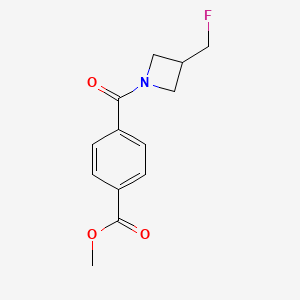
![1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2523058.png)
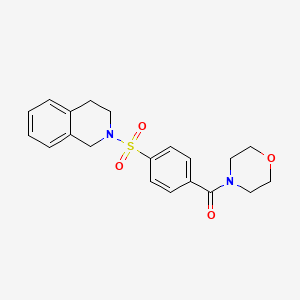

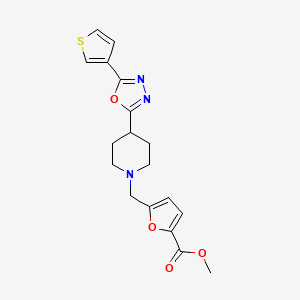
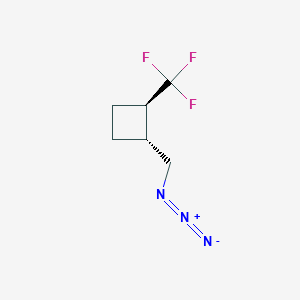
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)
